Sulindac sulfone methyl ester

Apoptosis Colon Cancer COX-Independent

Sourcing enantiomerically pure sulindac metabolites for COX-independent apoptosis studies is hindered by racemic mixtures. This methyl ester intermediate provides a precise solution. - Key intermediate for synthesizing the R-epimer of sulindac, ensuring stereochemical purity for epimer-specific investigations. - Fully characterized reference standard for ANDA method development, validation, and quality control applications. - Exhibits measurable antitumor activity (IC50 ~70 µM in HepG2 cells), a clear advantage over the inactive parent acid for SAR studies.

Molecular Formula C21H19FO4S
Molecular Weight 386.4 g/mol
Cat. No. B1366342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac sulfone methyl ester
Molecular FormulaC21H19FO4S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC
InChIInChI=1S/C21H19FO4S/c1-13-18(10-14-4-7-16(8-5-14)27(3,24)25)17-9-6-15(22)11-20(17)19(13)12-21(23)26-2/h4-11H,12H2,1-3H3/b18-10-
InChIKeyQGNAIXQUNHFBQX-ZDLGFXPLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Sulfone Methyl Ester Overview


Sulindac sulfone methyl ester is a chemically modified derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, featuring a methyl ester group that replaces the carboxylic acid moiety of the parent sulfone metabolite. This structural modification yields a compound with the molecular formula C21H19FO4S and a molecular weight of 386.4 g/mol . As an intermediate in the synthesis of the R-epimer of sulindac , it serves a critical role in generating enantiomerically pure material for advanced pharmacological studies. Beyond its synthetic utility, this methyl ester retains the sulfone group essential for COX-independent pro-apoptotic activity [1], while the ester function imparts distinct physicochemical properties that are leveraged in analytical method development and quality control applications for sulindac-related substances [2].

Sulindac Sulfone Methyl Ester: Non-Interchangeability


Direct substitution of sulindac sulfone methyl ester with other sulindac derivatives—such as the parent drug sulindac, the active sulfide metabolite, or the free acid sulfone—is scientifically unsound due to fundamental differences in chemical structure, physicochemical properties, and biological activity. Unlike sulindac, which is a prodrug requiring in vivo reduction to the active sulfide to exert anti-inflammatory effects [1], the sulfone methyl ester is a fully oxidized sulfone species that cannot undergo reduction to an active NSAID. Furthermore, while the free acid sulfone (exisulind) is a well-documented inducer of COX-independent apoptosis [2], its methyl ester counterpart is primarily utilized as a synthetic intermediate and as an analytical standard [3], not as a direct pharmacological agent. The presence of the methyl ester group also alters the compound's lipophilicity, solubility, and metabolic stability [4], precluding any assumption of equivalent behavior in biological systems or analytical workflows.

Key Evidence for Sulindac Sulfone Methyl Ester Selection


COX-Independent Apoptosis Induction

Sulindac sulfone (the acid form of the methyl ester) induces apoptosis through a mechanism completely independent of cyclooxygenase (COX) inhibition. In direct comparative assays, the sulfone was at least 5000-fold less potent than the active sulfide metabolite in inhibiting COX activity [1]. Despite this profound difference in COX inhibition, the sulfone was only 6.5-fold less potent in inducing apoptosis in colon adenocarcinoma cells [1]. This quantitative divergence demonstrates that the sulfone's apoptotic activity is not a function of COX inhibition, a critical distinction for researchers seeking to decouple anti-inflammatory and pro-apoptotic effects. The methyl ester derivative retains the sulfone core and is expected to undergo hydrolysis to the active sulfone acid in vivo or in vitro, thereby preserving this unique mechanism.

Apoptosis Colon Cancer COX-Independent

Tumor Cell Cytotoxicity Profile

In a panel of human cancer cell lines, sulindac methyl ester (1a) exhibited a consistent, moderate cytotoxic profile with IC50 values ranging from 70 to >150 µM, while the parent acid sulindac (2a) and its sulfoximine derivative (2b) showed no toxicity at the highest tested concentration (150 µM) in U87, CaCo-2, and MCF7 cell lines [1]. This indicates that the methyl ester derivative possesses distinct cytotoxic potential relative to the parent acid, which is essentially inactive under these conditions. Although the sulfone methyl ester was not directly compared to the sulfone acid in this study, the data provide a cross-study baseline for the methyl ester's activity against the parent acid, suggesting that the esterification may confer enhanced cytotoxicity.

Cytotoxicity Antitumor Drug Screening

Enantiomeric Purity and Resolution

Sulindac sulfone methyl ester is explicitly identified as an intermediate in the synthesis of the R-epimer of the sulindac metabolite . This is a critical differentiation from the parent sulfone acid, which is typically a mixture of epimers. The chiral sulfoxide center in sulindac gives rise to R- and S-epimers that are metabolized differently: (S)-sulindac is preferentially reduced to the active sulfide, while (R)-sulindac is preferentially oxidized to the sulfone [1]. The ability to generate enantiomerically pure sulfone methyl ester provides a unique advantage for studies requiring stereochemically defined materials to investigate epimer-specific pharmacological or toxicological effects, which cannot be achieved with racemic mixtures.

Chiral Resolution Enantiomer Metabolite Synthesis

Analytical Standard for ANDA Applications

Sulindac sulfone methyl ester is specifically supplied with detailed characterization data compliant with regulatory guidelines and is designated for use in analytical method development (AMD), method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [1]. This contrasts with the parent sulfone acid, which is more commonly used as a reference standard in biological assays. The methyl ester's defined chemical stability and purity make it an ideal candidate for the development of robust, reproducible analytical methods for the detection and quantification of sulindac-related impurities and degradation products in pharmaceutical formulations.

Analytical Chemistry Method Validation Quality Control

Sulfone Metabolite Pharmacokinetics and Accumulation

While this compound itself is not administered in vivo, its corresponding acid form (sulindac sulfone) accumulates significantly in plasma following sulindac administration, particularly in patients with renal impairment. In healthy volunteers, the sulfone metabolite exhibits a half-life of approximately 12–13 hours, and its plasma concentrations are elevated in patients with cirrhosis and end-stage renal disease [1]. This pharmacokinetic profile underscores the importance of accurate analytical standards for monitoring sulfone metabolite levels in clinical studies and therapeutic drug monitoring. The methyl ester serves as a crucial analytical tool for quantifying this metabolite in biological matrices, a role that free acid standards may not fulfill as effectively due to differences in chromatographic behavior and stability.

Pharmacokinetics Metabolite Renal Impairment

Sulindac Sulfone Methyl Ester Applications


Enantiomerically Pure Metabolite Synthesis

The methyl ester serves as a key intermediate for synthesizing the R-epimer of sulindac, enabling the preparation of stereochemically pure sulfone metabolites for studies investigating epimer-specific differences in metabolism, pharmacokinetics, and biological activity [1]. This is essential for researchers seeking to delineate the distinct roles of R- and S-epimers in both anti-inflammatory and anticancer effects, as racemic mixtures confound interpretation of results [1].

ANDA Method Development and Validation

This compound is explicitly qualified for use in analytical method development, validation, and quality control (QC) for Abbreviated New Drug Applications (ANDAs) [2]. Its availability with comprehensive characterization data makes it the preferred reference standard for establishing robust, regulatory-compliant assays for the detection of sulindac-related impurities, degradation products, and for monitoring sulfone metabolite levels in bioequivalence studies.

SAR Studies for Sulindac-Based Anticancer Agents

As demonstrated in cytotoxicity assays, the methyl ester derivative (1a) exhibits measurable antitumor activity (IC50 ~70 µM in HepG2 cells) while the parent acid sulindac (2a) shows no activity at 150 µM [3]. This provides a valuable starting point for medicinal chemists exploring the structure-activity relationships of sulindac analogs, using the methyl ester as a scaffold for further modifications to enhance potency and selectivity against cancer cell lines.

COX-Independent Apoptosis Mechanistic Studies

Given that the sulfone metabolite (to which the methyl ester hydrolyzes) induces apoptosis through a pathway that is at least 5000-fold less dependent on COX inhibition than its sulfide counterpart [4], this compound is ideal for researchers seeking to isolate and study COX-independent cell death mechanisms. It allows for the interrogation of pro-apoptotic signaling pathways (e.g., ERK1/2 inhibition [5]) without the confounding influence of prostaglandin synthesis inhibition.

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